Azalato de diisoctilo

Descripción general

Descripción

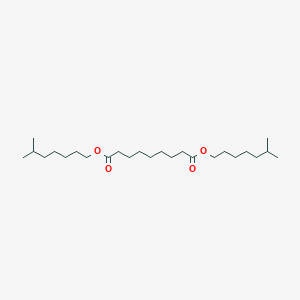

Nonanedioic acid, diisooctyl ester, also known as Diisooctyl azelate, is a chemical compound with the formula C25H48O4 . It contains a total of 76 bonds; 28 non-H bonds, 2 multiple bonds, 22 rotatable bonds, 2 double bonds, and 2 ester(s) (aliphatic) .

Molecular Structure Analysis

The molecular structure of Nonanedioic acid, diisooctyl ester, consists of 48 Hydrogen atoms, 25 Carbon atoms, and 4 Oxygen atoms . It contains a total of 76 bonds; 28 non-H bonds, 2 multiple bonds, 22 rotatable bonds, 2 double bonds, and 2 ester(s) (aliphatic) .Chemical Reactions Analysis

Esters, such as Nonanedioic acid, diisooctyl ester, typically undergo reactions like hydrolysis, which is the splitting with water. The hydrolysis of esters is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Nonanedioic acid, diisooctyl ester, is a chemical compound with the formula C25H48O4 . Esters are polar compounds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .Aplicaciones Científicas De Investigación

Ciencia de Materiales: Plastificantes

El azalato de diisoctilo sirve como plastificante en la producción de plásticos . Se utiliza para mejorar la flexibilidad y la trabajabilidad de los materiales plásticos. Su baja volatilidad y su alto punto de ebullición lo hacen adecuado para aplicaciones a altas temperaturas. Como compuesto de grado técnico, contribuye a la durabilidad y la longevidad de los polímeros.

Ciencia Ambiental: Plastificantes No Ftalatos

En la ciencia ambiental, el this compound es reconocido como un plastificante no ftalato . Forma parte de un grupo de plastificantes no ftalatos emergentes que se están utilizando cada vez más debido a las restricciones sobre los ésteres de ftalato. Estos compuestos se estudian por sus ocurrencias ambientales, destino y posibles riesgos de exposición humana.

Investigación Médica: Actividades Inmunomoduladoras

Los derivados del this compound, como los ésteres del ácido azelaico, se han estudiado por sus actividades inmunomoduladoras . Muestran promesa en la mitigación de la resistencia a la insulina y otros trastornos metabólicos. Aunque el this compound en sí mismo puede no ser utilizado directamente en tratamientos médicos, la utilidad terapéutica potencial de sus derivados es un área significativa de investigación.

Producción de Energía: Polioles de Base Biológica

En el contexto de la producción de energía, los compuestos relacionados con el this compound se exploran para crear polioles de base biológica . Estos polioles se pueden utilizar en la producción de espumas de poliuretano, que tienen aplicaciones en aislamiento térmico, lo que contribuye a la conservación de la energía.

Agricultura: Plastificantes Seguros en Equipos

Si bien las aplicaciones directas en la agricultura no están ampliamente documentadas, el uso de plastificantes seguros como el this compound en equipos y envases agrícolas puede beneficiar indirectamente al sector al proporcionar materiales más sostenibles y menos tóxicos .

Usos Industriales: Lubricantes y Fluidos Hidráulicos

El this compound se utiliza en entornos industriales como componente de lubricantes y fluidos hidráulicos . Sus propiedades ayudan a reducir el desgaste de la maquinaria, lo que prolonga la vida útil de los equipos y mejora la eficiencia.

Mecanismo De Acción

The mechanism of ester reactions, including Nonanedioic acid, diisooctyl ester, involves the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate. The carbonyl bond is reformed along with the elimination of an alkoxide (-OR) leaving group yielding a carboxylic acid .

Direcciones Futuras

The future directions of Nonanedioic acid, diisooctyl ester could involve its use in the production of biopolyesters . As the demand for sustainable and environmentally friendly materials increases, the use of such compounds in the production of biodegradable plastics could be a potential area of research and development.

Propiedades

IUPAC Name |

bis(6-methylheptyl) nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O4/c1-22(2)16-10-8-14-20-28-24(26)18-12-6-5-7-13-19-25(27)29-21-15-9-11-17-23(3)4/h22-23H,5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNJQGPDCDNZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCCCCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067221 | |

| Record name | Diisooctyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106-03-6, 26544-17-2 | |

| Record name | 1,9-Bis(6-methylheptyl) nonanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(6-methylheptyl) azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-diisooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisooctyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctyl azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(6-methylheptyl) azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Beyond sensor applications, are there other uses for Diisooctyl azelate in material science?

A2: Yes, Diisooctyl azelate is a valuable plasticizer in composite solid propellants. [] Studies demonstrate its role in enhancing the aging performance of hydroxyl-terminated polybutadiene (HTPB)/hexamethylene diisocyanate (HMDI) based propellants. When incorporated into the propellant matrix, Diisooctyl azelate contributes to desirable mechanical properties, such as reduced stress and increased strain during aging. [] This positive impact on aging behavior is crucial for extending the shelf-life and reliability of solid propellant motors.

Q2: What is the impact of Diisooctyl azelate concentration on its effectiveness as a plasticizer?

A3: Research shows that the concentration of Diisooctyl azelate directly influences its plasticizing effect and, consequently, the performance of the material. [, ] For instance, in SH-SAW sensors, increasing the DIOA concentration in a polystyrene coating led to higher sensitivity for benzene detection, with an optimal concentration of 17.5% by weight yielding the lowest detection limit. [] Similarly, in Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, a PVC membrane plasticized with 75% Diisooctyl azelate showed enhanced analyte absorbance, proving beneficial for detecting BTEX compounds. [] These findings highlight the importance of optimizing plasticizer concentration for specific applications to achieve desired material properties and performance.

Q3: How does the molecular structure of Diisooctyl azelate relate to its function as a plasticizer?

A4: While the provided research doesn't delve into specific structure-activity relationships for Diisooctyl azelate, its molecular structure offers insights into its plasticizing properties. The molecule consists of a nine-carbon dicarboxylic acid (azelaic acid) esterified with two isooctyl alcohol groups. These branched isooctyl chains hinder the close packing of polymer chains, increasing their mobility and resulting in a more flexible material. [] Further research into structure-activity relationships could explore how modifications to the alkyl chain length or branching might impact its plasticizing efficiency and compatibility with different polymers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

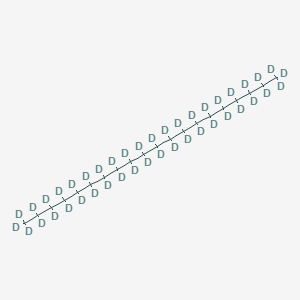

![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)

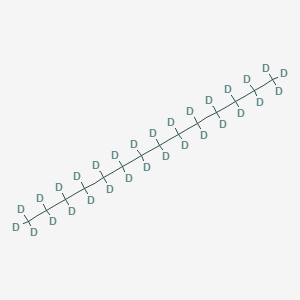

![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)